molecular formula C10H10ClN3O2 B1389006 3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride CAS No. 1185293-32-6

3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride

Cat. No.: B1389006
CAS No.: 1185293-32-6
M. Wt: 239.66 g/mol
InChI Key: JUUUHTCSUDLYKL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride emerged as a subject of interest in the early 21st century, coinciding with advancements in heterocyclic chemistry and targeted drug design. The compound was first synthesized through nucleophilic substitution reactions between imidazole derivatives and halogenated benzoic acids, as evidenced by synthetic routes involving 3-nitro-4-chlorobenzoic acid intermediates. Its hydrochloride salt form, developed to enhance solubility for laboratory applications, was first cataloged in PubChem in 2010 (CID: 46735943). The compound’s discovery aligns with broader efforts to optimize imidazole-containing molecules for biochemical applications, particularly in kinase inhibition and antimicrobial research.

Classification Within Heterocyclic Chemistry Frameworks

This compound belongs to two critical classes of heterocyclic compounds:

  • Azoles : Characterized by a five-membered ring containing nitrogen atoms, with the imidazole moiety enabling hydrogen bonding and π-π interactions.
  • Aromatic Carboxylic Acids : The benzoic acid backbone provides acidity (pKa ~4.13) and reactivity for salt formation.

Table 1: Structural Classification

Feature Classification Role in Reactivity
Imidazole ring Diazole (1,3-nitrogen positions) Hydrogen bonding, coordination sites
Benzoic acid group Substituted aromatic carboxylic acid Salt formation, solubility modulation
Amino substituent Electron-donating para-directing group Nucleophilic reactions

The hydrochloride salt further classifies it as an ionic liquid precursor, enhancing its utility in polar solvents.

Significance in Chemical Research

This compound serves as a versatile intermediate in:

  • Medicinal Chemistry : Acts as a building block for kinase inhibitors, leveraging the imidazole ring’s ability to bind ATP pockets.
  • Materials Science : Its crystalline structure (Pc space group, monoclinic system) informs studies on hydrogen-bonded networks.
  • Catalysis : The amino and imidazole groups facilitate metal coordination in ligand design.

Recent studies highlight its role in synthesizing thieno[2,3-b]pyridine derivatives, which exhibit antitumor activity.

Relationship to Parent Compound (3-Amino-4-imidazol-1-yl-benzoic Acid)

The hydrochloride form differs from the parent compound (CAS 853743-43-8) in key physicochemical properties:

Table 2: Parent vs. Hydrochloride Comparison

Property Parent Compound Hydrochloride Salt
Molecular Formula C₁₀H₉N₃O₂ C₁₀H₁₀ClN₃O₂
Molecular Weight 203.20 g/mol 239.66 g/mol
Solubility Moderate in DMSO High in water (ionic dissociation)
Stability Sensitive to oxidation Enhanced hygroscopic stability

The addition of hydrochloric acid protonates the amino group, improving crystallinity and shelf life.

Position Within Imidazole-Containing Compounds

This compound occupies a unique niche among imidazole derivatives due to its dual functionalization:

  • Amino Group : Enhances nucleophilicity for cross-coupling reactions.
  • Benzoic Acid Moiety : Enables conjugation with biomolecules via carboxylate linkages.

Compared to simpler analogs like 4-(1H-imidazol-1-yl)benzoic acid (CAS 17616-04-5), the amino substituent at the 3-position increases electronic density, favoring electrophilic aromatic substitution at the 5-position. Its structural complexity positions it as a bridge between small-molecule inhibitors and polymeric coordination complexes.

Properties

IUPAC Name

3-amino-4-imidazol-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUUHTCSUDLYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies related to enzyme activity and protein interactions. Additionally, it is used in the industry for the production of various biochemical products .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride C₁₀H₁₀ClN₃O₂ 203.197 Not reported Benzoic acid core, imidazole, HCl salt
4-Aminoglyoxaline hydrochloride C₃H₅N₃·HCl 83.093 + HCl 184 Simple imidazole-amino derivative
1-Benzyl-4-aminoimidazole hydrochloride C₁₀H₁₁N₃·HCl 173.217 + HCl 179–182 Benzyl-substituted imidazole
3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester C₁₂H₁₃N₃O₂ 231.251 Not reported Esterified carboxyl group

Key Observations:

  • 4-aminoglyoxaline’s 65.3 Ų) .
  • Salt vs. Free Base : The hydrochloride salt form improves aqueous solubility compared to neutral analogues like the ethyl ester derivative, which has a lower boiling point (436.3°C) and higher LogP (1.31) due to reduced polarity .
  • Substituent Effects: The benzyl group in 1-benzyl-4-aminoimidazole hydrochloride increases molecular weight and melting point (179–182°C) compared to simpler imidazole derivatives .

Functional and Pharmacological Comparisons

Table 2: Functional Group Impact on Bioactivity

Compound Name Functional Groups Potential Applications
This compound Benzoic acid, imidazole, HCl Drug intermediates, enzyme inhibition
Jatrorrhizine hydrochloride Isoquinoline, HCl Antidiabetic, nephropathy therapy
Raloxifene hydrochloride Benzothiophene, HCl SARS-CoV-2 3CLpro inhibition

Key Observations:

  • Enzyme Inhibition : While raloxifene hydrochloride shows inhibitory activity against SARS-CoV-2 3CLpro (IC₅₀ ~10 µM), the target compound’s benzoic acid group may target carboxylase enzymes, though specific data are lacking.
  • Solubility and Stability: Hydrochloride salts like jatrorrhizine and the target compound exhibit enhanced stability in biological matrices compared to non-ionic forms.

Commercial and Regulatory Considerations

  • Tariff and Trade : The target compound’s HS Code (2933290090) aligns with other imidazole derivatives, but its 17% VAT and 13% tax rebate rate reflect its niche industrial use. In contrast, pharmaceuticals like raloxifene hydrochloride face stricter regulatory oversight.
  • Synthesis Scalability : The ethyl ester derivative of the target compound (Boiling Point: 436.3°C) requires high-temperature synthesis, whereas hydrochloride salts are more amenable to large-scale production.

Biological Activity

3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride (CAS No. 1185293-32-6) is a compound recognized for its diverse biological activities, primarily attributed to its unique structural characteristics, which include an imidazole ring and a benzoic acid moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C10H9N3O2·HCl
  • Molecular Weight : 239.66 g/mol
  • Structure : The compound features an imidazole ring attached to a benzoic acid structure, enhancing its solubility and stability in various solvents, which is crucial for laboratory applications.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The imidazole ring allows for coordination with metal ions and hydrogen bonding, which can modulate enzyme activity and influence protein interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzyme activities by binding to active sites, thus altering their catalytic functions.
  • Receptor Modulation : It interacts with specific receptors, potentially affecting signal transduction pathways critical in cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for therapeutic applications in infectious diseases.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through modulation of NF-kB signaling .
  • Antitumor Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation through enzyme inhibition related to tumor growth .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of imidazole compounds, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for treating resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound effectively inhibited NF-kB activation in response to TNF-alpha stimulation in A549 cells. The IC50 for NF-kB inhibition was reported at approximately 2.83 µM, showcasing its potential as an anti-inflammatory agent .

Case Study 3: Antitumor Activity

Research exploring the compound's effects on cancer cell lines indicated a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of specific kinases involved in cancer progression, suggesting further exploration as a therapeutic agent in oncology .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular properties and biological activities:

Compound NameCAS NumberMolecular FormulaMolecular WeightNotable Activity
3-Amino-4-imidazol-1-yl-benzoic acid853743-43-8C10H9N3O2203.20 g/molEnzyme inhibitor
Ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate875160-11-5C12H12N4O2231.25 g/molAntibacterial
4-(1H-Imidazol-1-yl)benzoic acidNot availableC9H8N2O2Not availableAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Imidazole coupling: Reacting nitroaniline derivatives with imidazole under reducing conditions (e.g., hydrogenation) to form the imidazole-aryl bond .
  • Amination and carboxylation: Introducing the amino and carboxylic acid groups via nucleophilic substitution or catalytic coupling, often requiring palladium or copper catalysts .
  • HCl salt formation: Final purification via recrystallization in ethanol or dichloromethane to isolate the hydrochloride salt .

Critical Parameters for Minimizing Side Reactions:

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDimethylformamide (DMF) or dichloromethaneEnhances solubility of intermediates
Temperature60–80°C for coupling stepsPrevents thermal decomposition
CatalystPd/C or CuI (0.5–1.0 mol%)Reduces byproduct formation
Reaction Time4–6 hours for nitro group reductionEnsures complete conversion

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy: Prioritize 1^1H and 13^13C NMR to confirm the imidazole ring substitution pattern and amine proton integration .
  • IR Spectroscopy: Identify characteristic peaks for the carboxylic acid (1700–1720 cm1^{-1}) and amine groups (3300–3500 cm1^{-1}) .
  • Melting Point Analysis: Compare experimental values (e.g., 220–225°C) with literature to assess purity .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns of the hydrochloride salt .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DMF) .
  • Storage: Store in sealed glass containers at 2–8°C, protected from light and moisture .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve synthesis efficiency and yield?

Methodological Answer: DoE reduces trial-and-error by systematically varying parameters. For example:

  • Factorial Design: Test interactions between temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM): Optimize reaction time and reagent stoichiometry to maximize yield .

Example DoE Table:

FactorLow LevelHigh LevelOptimal Level Identified
Temperature60°C100°C80°C
Catalyst Loading0.5 mol%2.0 mol%1.2 mol%
Solvent PolarityTHFDMFDMF

Outcome: A 22% increase in yield was achieved by optimizing these parameters .

Q. What computational strategies can predict biological activity and guide structural modifications?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with biological activity data from enzyme inhibition assays .

Key QSAR Parameters:

DescriptorCorrelation with Activity (R2^2)
logP0.85 (higher lipophilicity → better membrane permeability)
Polar Surface Area0.78 (lower PSA → enhanced bioavailability)

Application: Modifying the imidazole substituents to reduce PSA improved in vitro activity against kinase targets .

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis Framework:
    • Standardize Assay Conditions: Compare studies using consistent cell lines (e.g., HEK293 vs. HeLa) and IC50_{50} measurement protocols .
    • Evaluate Solubility Effects: Test compound solubility in assay buffers (e.g., DMSO vs. PBS) to identify false negatives .
    • Validate Target Engagement: Use techniques like SPR (surface plasmon resonance) to confirm direct binding to enzymes/receptors .

Case Study: Discrepancies in IC50_{50} values (1–10 μM) were traced to variations in DMSO concentration (0.1% vs. 1%), altering compound aggregation .

Data Contradiction Resolution Table:

Contradiction SourceResolution StrategyOutcome
Variable solvent polarityStandardize to 0.5% DMSO in PBSIC50_{50} variability reduced by 40%
Divergent cell linesUse isogenic cell modelsImproved reproducibility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride
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3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride

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